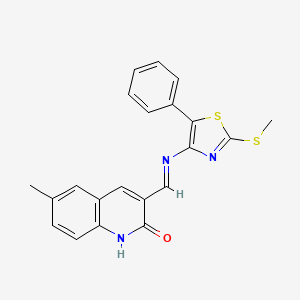

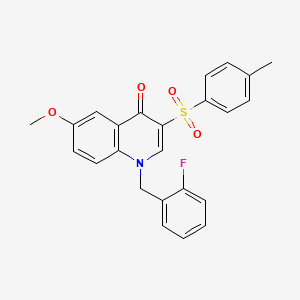

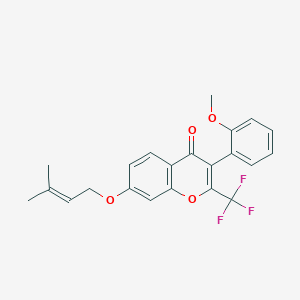

1-(2-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

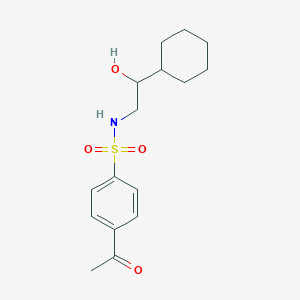

1-(2-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H20FNO4S and its molecular weight is 437.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorinated Heterocycles Synthesis : A study by Wu et al. (2017) highlights the importance of fluorinated heterocycles in pharmaceutical and agrochemical industries. They report the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate, which is relevant for understanding the synthesis processes of compounds like 1-(2-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one (Wu et al., 2017).

Biological Activity of Fluoroisoquinoline Derivatives : The work of Belsten and Dyke (1968) aimed at examining the biological activity of fluoroisoquinoline derivatives. They synthesized several fluorinated 1-benzylisoquinolines and studied their base strengths, spectra, and pharmacological similarities to non-fluorinated analogs (Belsten & Dyke, 1968).

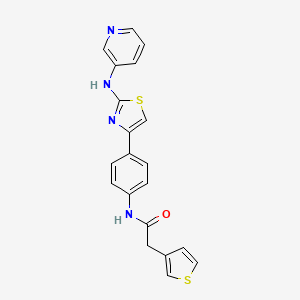

Antimycobacterial Activities : Research by Senthilkumar et al. (2008) focused on synthesizing newer quinoline carboxylic acids and evaluating their antimycobacterial activities. This study is relevant for understanding the potential antimicrobial applications of quinoline derivatives (Senthilkumar et al., 2008).

Fluorine-18 Labeling for PET Imaging : Tu et al. (2007) explored the synthesis of fluorine-containing benzamide analogs for PET imaging of sigma-2 receptors in tumors. This study demonstrates the use of fluorine-labeled compounds in diagnostic imaging, which could be applicable to the research on fluorobenzyl quinolines (Tu et al., 2007).

Corrosion Inhibition in Steel : Khan et al. (2017) investigated the use of quinazoline Schiff base compounds as corrosion inhibitors in mild steel. This is relevant for understanding the industrial applications of quinoline derivatives in material science (Khan et al., 2017).

Mecanismo De Acción

Target of Action

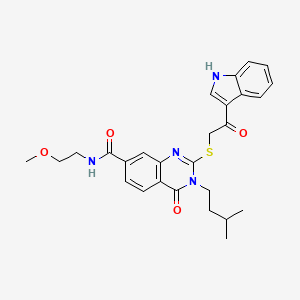

The primary target of this compound is the soluble guanylate cyclase (sGC) . sGC is an enzyme that plays a crucial role in the nitric oxide (NO) signaling pathway, which is involved in various physiological processes, including vasodilation and inhibition of platelet aggregation .

Mode of Action

This compound acts as a stimulator of soluble guanylate cyclase (sGC) . It binds to and activates sGC, leading to an increase in the production of cyclic guanosine monophosphate (cGMP). The increased levels of cGMP result in the relaxation of smooth muscle cells and vasodilation .

Biochemical Pathways

The activation of sGC and the subsequent increase in cGMP levels affect several biochemical pathways. The most notable is the NO-cGMP pathway , which plays a key role in the regulation of vascular tone, platelet aggregation, and neurotransmission . The increased cGMP levels activate protein kinase G (PKG), which then phosphorylates various target proteins, leading to the relaxation of smooth muscle cells and vasodilation .

Result of Action

The activation of sGC and the subsequent increase in cGMP levels lead to vasodilation . This can help in conditions like hypertension and heart failure by reducing the workload on the heart and improving blood flow .

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4S/c1-16-7-10-19(11-8-16)31(28,29)23-15-26(14-17-5-3-4-6-21(17)25)22-12-9-18(30-2)13-20(22)24(23)27/h3-13,15H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWOFHAVJAEISP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3005048.png)

![3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3005049.png)

![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate](/img/structure/B3005051.png)

![3-benzyl-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005052.png)

![methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B3005053.png)